Cas no 2287335-04-8 (1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane)
![1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane structure](https://ja.kuujia.com/scimg/cas/2287335-04-8x500.png)
1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane 化学的及び物理的性質
名前と識別子
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- 2287335-04-8
- EN300-37409107
- EN300-6761056
- 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane
-
- インチ: 1S/C8H12FI/c9-3-1-2-7-4-8(10,5-7)6-7/h1-6H2
- InChIKey: DGNNUBMUENOGMN-UHFFFAOYSA-N
- ほほえんだ: IC12CC(CCCF)(C1)C2
計算された属性
- せいみつぶんしりょう: 253.99678g/mol
- どういたいしつりょう: 253.99678g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 0Ų
1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6761056-0.05g |
1-(3-fluoropropyl)-3-iodobicyclo[1.1.1]pentane |
2287335-04-8 | 95.0% | 0.05g |
$524.0 | 2025-03-13 | |
Enamine | EN300-6761056-10.0g |
1-(3-fluoropropyl)-3-iodobicyclo[1.1.1]pentane |
2287335-04-8 | 95.0% | 10.0g |
$8480.0 | 2025-03-13 | |
Enamine | EN300-6761056-0.25g |
1-(3-fluoropropyl)-3-iodobicyclo[1.1.1]pentane |
2287335-04-8 | 95.0% | 0.25g |
$977.0 | 2025-03-13 | |
Enamine | EN300-6761056-5.0g |
1-(3-fluoropropyl)-3-iodobicyclo[1.1.1]pentane |
2287335-04-8 | 95.0% | 5.0g |
$5719.0 | 2025-03-13 | |
1PlusChem | 1P02AGBL-10g |
1-(3-fluoropropyl)-3-iodobicyclo[1.1.1]pentane |
2287335-04-8 | 95% | 10g |
$10544.00 | 2023-12-18 | |
1PlusChem | 1P02AGBL-250mg |
1-(3-fluoropropyl)-3-iodobicyclo[1.1.1]pentane |
2287335-04-8 | 95% | 250mg |
$1270.00 | 2024-05-24 | |
1PlusChem | 1P02AGBL-2.5g |
1-(3-fluoropropyl)-3-iodobicyclo[1.1.1]pentane |
2287335-04-8 | 95% | 2.5g |
$4839.00 | 2024-05-24 | |
1PlusChem | 1P02AGBL-1g |
1-(3-fluoropropyl)-3-iodobicyclo[1.1.1]pentane |
2287335-04-8 | 95% | 1g |
$2498.00 | 2024-05-24 | |
Enamine | EN300-37409107-0.05g |
1-(3-fluoropropyl)-3-iodobicyclo[1.1.1]pentane |
2287335-04-8 | 0.05g |
$1657.0 | 2023-07-08 | ||
Enamine | EN300-37409107-2.5g |
1-(3-fluoropropyl)-3-iodobicyclo[1.1.1]pentane |
2287335-04-8 | 2.5g |
$3865.0 | 2023-07-08 |
1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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4. Book reviews
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentaneに関する追加情報
1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane (CAS No. 2287335-04-8): A Versatile Building Block in Modern Organic Synthesis
The compound 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane (CAS No. 2287335-04-8) represents an intriguing class of bicyclic organic molecules that has gained significant attention in pharmaceutical and materials science research. This structurally unique molecule combines the rigid bicyclo[1.1.1]pentane scaffold with both fluorine and iodine substituents, making it particularly valuable for drug discovery and advanced material development.
With the increasing demand for novel fluorinated compounds in medicinal chemistry, 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane offers researchers a versatile building block for creating bioactive molecules. The presence of both fluorine and iodine atoms in this compound enables diverse chemical transformations, including cross-coupling reactions and nucleophilic substitutions, which are frequently searched topics in organic chemistry databases.
The bicyclo[1.1.1]pentane core structure has become particularly relevant in contemporary drug design due to its ability to serve as a bioisostere for aromatic rings and tert-butyl groups. This property addresses one of the most common challenges in pharmaceutical development - improving metabolic stability while maintaining target affinity. Recent publications in high-impact journals have highlighted the growing importance of such bridged bicyclic compounds in addressing these pharmacological challenges.
From a synthetic chemistry perspective, the iodo substituent in 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane provides an excellent handle for various metal-catalyzed coupling reactions, answering frequent queries about "iodo-compound applications in cross-coupling." This characteristic makes the compound particularly valuable for constructing complex molecular architectures through reactions like Suzuki-Miyaura, Negishi, or Sonogashira couplings.
The fluoropropyl side chain introduces additional synthetic possibilities and biological relevance. Fluorine incorporation remains one of the most searched topics in medicinal chemistry due to its profound effects on molecular properties. The presence of fluorine can significantly influence a compound's lipophilicity, metabolic stability, and membrane permeability - key parameters that researchers frequently investigate when developing new therapeutic agents.
Recent advances in PET (Positron Emission Tomography) imaging have created new interest in fluorinated compounds like 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane. The compound's structure suggests potential utility as a precursor for radiolabeled probes, addressing the growing need for novel imaging agents in neurological and oncological research - topics that consistently rank high in scientific literature searches.
In materials science, the unique geometry of the bicyclo[1.1.1]pentane unit offers possibilities for creating novel polymers with interesting mechanical and electronic properties. The combination of fluorine and rigid bicyclic structures could lead to materials with exceptional thermal stability and low dielectric constants, properties highly sought after in advanced electronics applications.
The synthesis and applications of 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane represent an active area of research that intersects with several trending topics in chemistry: bioisosterism, fluorine chemistry, and sustainable synthetic methods. These interdisciplinary connections make the compound particularly relevant to current scientific discourse and likely to appear in literature searches related to innovative synthetic strategies.
From a commercial perspective, the demand for specialized fluorinated building blocks like 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane continues to grow, driven by the pharmaceutical industry's need for novel chemical entities. The compound's CAS number (2287335-04-8) serves as a unique identifier that facilitates precise searching in chemical databases and procurement systems.
Quality control and characterization of 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane typically involve advanced analytical techniques such as NMR spectroscopy (particularly 19F NMR), mass spectrometry, and X-ray crystallography. These analytical methods represent common search terms among researchers working with complex organic molecules.
The stability and storage conditions of 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane are important considerations for laboratory use. While specific handling guidelines should always be consulted from the material safety data sheet, general precautions for iodo-compounds and fluorinated organics apply, addressing common safety-related queries in chemical research settings.
Future research directions for 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane may explore its potential in click chemistry applications, further development as a synthetic intermediate for bioactive molecules, or investigation of its physicochemical properties. These potential applications align with current trends in chemical research and likely future search patterns in scientific databases.
In conclusion, 1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane (CAS No. 2287335-04-8) stands as a compelling example of how structurally innovative compounds can address multiple challenges in modern chemistry. Its unique combination of a rigid bicyclic framework with strategically placed halogen atoms makes it a valuable tool for researchers working across pharmaceutical development, materials science, and synthetic methodology.
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